molecular formula C2H4N4O4 B1673585 1,1-Diamino-2,2-dinitroethylene CAS No. 145250-81-3

1,1-Diamino-2,2-dinitroethylene

Cat. No. B1673585
Key on ui cas rn: 145250-81-3
M. Wt: 148.08 g/mol
InChI Key: FUHQFAMVYDIUKL-UHFFFAOYSA-N
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Patent
US06312538B1

Procedure details

Finely ground 2-methyl-4,5pyrimidindione (5.1 g, 0.05 mole) was dissolved in concentrated sulphuric acid (40 ml, 1.84 g/cm3) at 15-20° C. during vigorous stirring. At the same temperature nitric acid (8.0 ml, 1.52 g/cm3) was added over a 30-min period. After 3 h, the reaction mixture was poured into water. Within a few seconds, bright yellow crystals settled out (1,1-diamino-2,2-dinitroethylene). The precipitate were washed with water and dried at 50° C. 2.6 g 1,1-diamino-2,2-dinitroethylene was recovered (35% yield).
Name
2-methyl-4,5pyrimidindione
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5](=O)[C:6](=[O:8])[N:7]=1.[N+]([O-])(O)=[O:11].O.NC(N)=C([N+]([O-])=O)[N+]([O-])=O>S(=O)(=O)(O)O>[CH3:1][C:2]1[NH:7][C:6](=[O:8])[CH2:5][C:4](=[O:11])[N:3]=1

Inputs

Step One
Name
2-methyl-4,5pyrimidindione
Quantity
5.1 g
Type
reactant
Smiles
CC=1N=CC(C(N1)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=C([N+](=O)[O-])[N+](=O)[O-])N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Within a few seconds
WASH
Type
WASH
Details
The precipitate were washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C
CUSTOM
Type
CUSTOM
Details
2.6 g 1,1-diamino-2,2-dinitroethylene was recovered (35% yield)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC=1NC(CC(N1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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